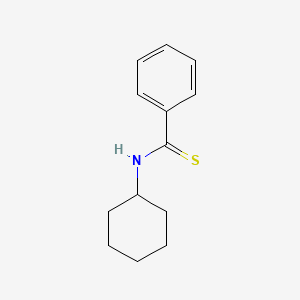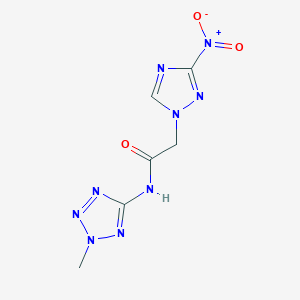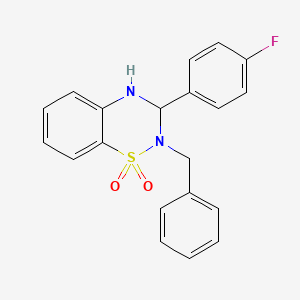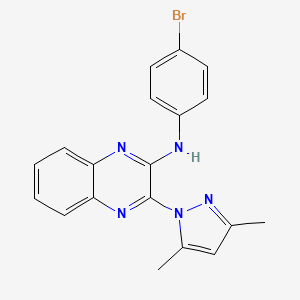![molecular formula C20H22N4O3 B14945811 ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B14945811.png)
ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE involves multiple steps. One common method is the cyclocondensation of hydrazine with a carbonyl system . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antileishmanial and antimalarial agent . In medicine, it is being explored for its potential therapeutic effects against various diseases. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mécanisme D'action
The mechanism of action of ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Compared to other pyrazole derivatives, ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE stands out due to its unique structure and diverse applications. Similar compounds include other pyrazole derivatives such as hydrazine-coupled pyrazoles and imidazole-containing compounds . Each of these compounds has its own set of properties and applications, but ETHYL 2-(3,5-DIMETHYL-4-{[(2-METHYL-4-QUINOLYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE is particularly notable for its potential in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C20H22N4O3 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
ethyl 2-[3,5-dimethyl-4-[(2-methylquinoline-4-carbonyl)amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C20H22N4O3/c1-5-27-18(25)11-24-14(4)19(13(3)23-24)22-20(26)16-10-12(2)21-17-9-7-6-8-15(16)17/h6-10H,5,11H2,1-4H3,(H,22,26) |
Clé InChI |
NUYGYLCJOHIKGA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
![2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B14945745.png)
![1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14945754.png)
![2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B14945755.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B14945758.png)

![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![ethyl 4-{[(2Z)-3-(4-chlorobenzyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14945782.png)


![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)


